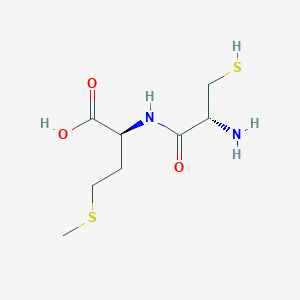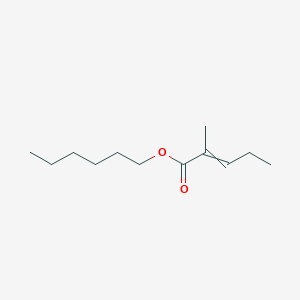
Hexyl 2-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-methylpent-2-enoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from hexanol and 2-methylpent-2-enoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 2-methylpent-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with 2-methylpent-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid and 2-methylpent-2-enoic acid.
Reduction: Hexanol and 2-methylpent-2-enol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Hexyl 2-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance and flavor industry for its pleasant odor.
Mechanism of Action
The mechanism of action of hexyl 2-methylpent-2-enoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing hexanol and 2-methylpent-2-enoic acid. These products can then participate in further metabolic pathways. The compound’s pleasant odor is due to its ability to interact with olfactory receptors.
Comparison with Similar Compounds
Hexyl 2-methylpent-2-enoate can be compared with other similar esters such as:
Hexyl acetate: Another ester with a fruity odor, commonly used in the fragrance industry.
Hexyl butyrate: Known for its pineapple-like odor, also used in flavors and fragrances.
Hexyl propionate: Used in the fragrance industry for its sweet, fruity aroma.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct odor profile. Its applications in both scientific research and industry highlight its versatility and importance.
Properties
CAS No. |
58625-97-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
hexyl 2-methylpent-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h9H,4-8,10H2,1-3H3 |
InChI Key |
YYOHXOVPDMMXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(=CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


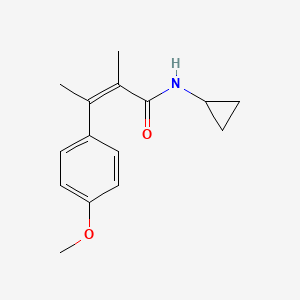
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
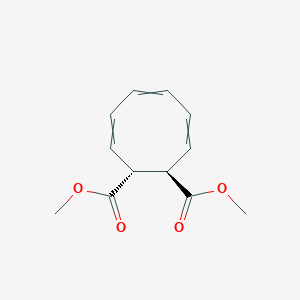
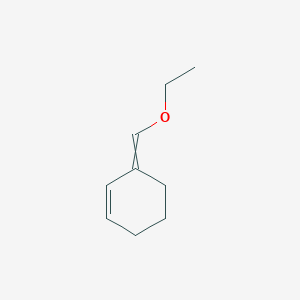
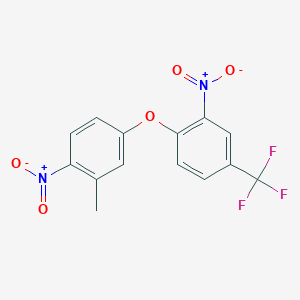
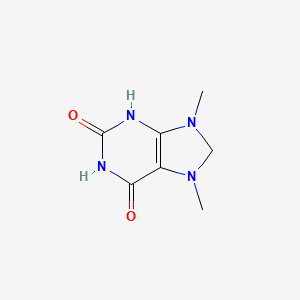
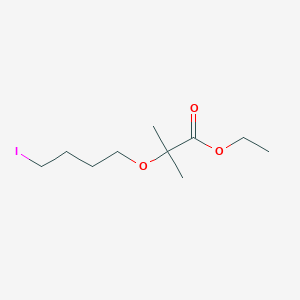
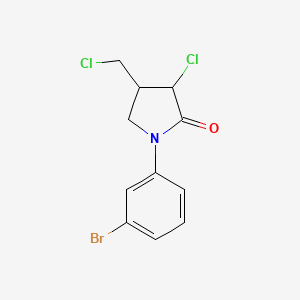
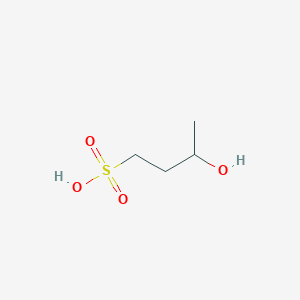

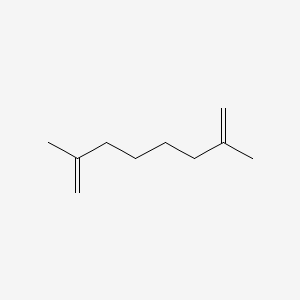
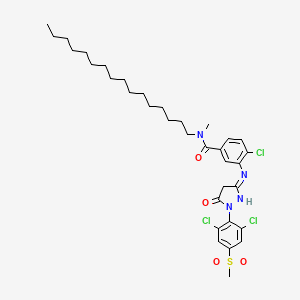
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)
